molecular formula C26H30O6 B1252521 Exiguaflavanone B

Exiguaflavanone B

Cat. No. B1252521
M. Wt: 438.5 g/mol
InChI Key: COKUCRXLRIRZQM-MWTRTKDXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Exiguaflavanone B is a trihydroxyflavanone that is (2S)-flavanone substituted by hydroxy groups at positions 5, 2' and 6', a lavandulyl group at position 8 and a methoxy group at position 7. Isolated from Sophora exigua and Artemisia indica, it exhibits antimalarial activity. It has a role as a metabolite and an antimalarial. It is a trihydroxyflavanone and a monomethoxyflavanone. It derives from a (2S)-flavanone.

Scientific Research Applications

Antibacterial Activity

Exiguaflavanone B, found in the roots of Sophora exigua, has shown notable antibacterial properties. Research indicates its potential as a phytotherapeutic agent against Methicillin-resistant Staphylococcus aureus (MRSA), with a concentration of 50 μg/mL inhibiting MRSA growth (Iinuma et al., 1994). A comparative study of different flavanones also confirmed that exiguaflavanone B's structural features contribute significantly to its anti-MRSA activity (Tsuchiya et al., 1997).

Potential in Phytotherapy

In the context of phytotherapy, exiguaflavanone B's antibacterial activity offers a promising alternative to conventional antibiotics, especially for MRSA infections. This is particularly relevant given the growing concern about antibiotic resistance (Iinuma et al., 1994).

Oral Health Applications

Exiguaflavanone B has been studied for its effects on oral health, particularly in inhibiting the growth of cariogenic bacteria. This flavanone from Sophora exigua showed significant inhibitory effects on oral bacteria, including cariogenic mutans streptococci and other oral pathogens, at low concentrations (Tsuchiya et al., 1994).

Chemical Properties and Synthesis

Regarding its chemical structure, exiguaflavanone B has been identified as 5,2′,6′-trihydroxy-8-lavandulyl-7-methoxyflavanone, with specific NMR spectral analysis contributing to this determination (Ruangrungsi et al., 1992).

properties

Product Name

Exiguaflavanone B

Molecular Formula

C26H30O6

Molecular Weight

438.5 g/mol

IUPAC Name

(2S)-2-(2,6-dihydroxyphenyl)-5-hydroxy-7-methoxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C26H30O6/c1-14(2)9-10-16(15(3)4)11-17-22(31-5)12-20(29)25-21(30)13-23(32-26(17)25)24-18(27)7-6-8-19(24)28/h6-9,12,16,23,27-29H,3,10-11,13H2,1-2,4-5H3/t16-,23+/m1/s1

InChI Key

COKUCRXLRIRZQM-MWTRTKDXSA-N

Isomeric SMILES

CC(=CC[C@H](CC1=C(C=C(C2=C1O[C@@H](CC2=O)C3=C(C=CC=C3O)O)O)OC)C(=C)C)C

Canonical SMILES

CC(=CCC(CC1=C(C=C(C2=C1OC(CC2=O)C3=C(C=CC=C3O)O)O)OC)C(=C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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